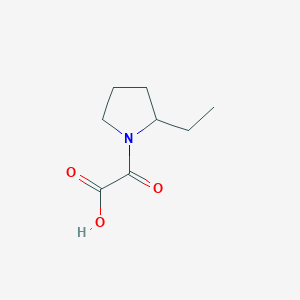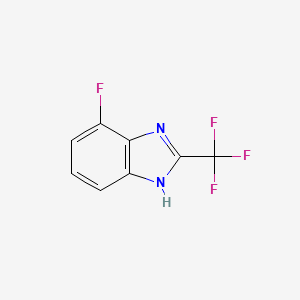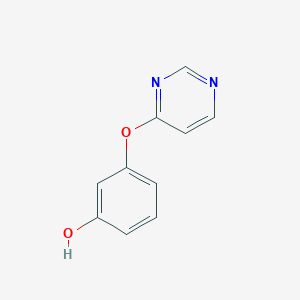
3-(Pirimidin-4-iloxi)fenol
Descripción general
Descripción
3-(Pyrimidin-4-yloxy)phenol is a chemical compound characterized by a pyrimidin-4-yl group attached to a phenol moiety
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes.
Medicine: It has potential medicinal applications, such as in the development of new drugs.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives have a broad range of biological activities . They are key components of many important molecules that participate in various cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrimidine derivatives inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine metabolism is known to be dynamic and versatile, affecting a wide range of cellular processes . Pyrimidine derivatives can influence the de novo synthesis of purines and pyrimidines, the formation of deoxyribonucleotides, and the balancing of nucleotide pools .
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds can be dose- and time-dependent .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, and antimalarial activities .
Action Environment
It is known that the storage temperature and physical form of similar compounds can affect their stability .
Análisis Bioquímico
Biochemical Properties
3-(Pyrimidin-4-yloxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cyclin-dependent kinases (CDKs), where 3-(Pyrimidin-4-yloxy)phenol acts as an inhibitor. This inhibition affects the cell cycle regulation, making it a potential candidate for cancer therapy . Additionally, 3-(Pyrimidin-4-yloxy)phenol has been shown to interact with other biomolecules such as RNA-binding proteins, influencing RNA stability and translation .
Cellular Effects
The effects of 3-(Pyrimidin-4-yloxy)phenol on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by disrupting the cell cycle . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, 3-(Pyrimidin-4-yloxy)phenol can inhibit the PI3K/AKT pathway, leading to reduced cell growth and increased apoptosis . Furthermore, it influences gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
At the molecular level, 3-(Pyrimidin-4-yloxy)phenol exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, 3-(Pyrimidin-4-yloxy)phenol can modulate the activity of RNA-binding proteins, affecting RNA stability and translation . These interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrimidin-4-yloxy)phenol have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-(Pyrimidin-4-yloxy)phenol can lead to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-(Pyrimidin-4-yloxy)phenol vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(Pyrimidin-4-yloxy)phenol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then excreted via the renal and biliary routes. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites . Understanding these pathways is crucial for optimizing the compound’s pharmacokinetics and therapeutic potential.
Transport and Distribution
Within cells and tissues, 3-(Pyrimidin-4-yloxy)phenol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-(Pyrimidin-4-yloxy)phenol is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the nucleus, where it influences gene expression and cell cycle regulation . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-4-yloxy)phenol typically involves the reaction of pyrimidin-4-ol with phenol under specific conditions. The reaction can be carried out using a variety of reagents, such as coupling agents and catalysts, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(Pyrimidin-4-yloxy)phenol may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyrimidin-4-yloxy)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 3-(Pyrimidin-4-yloxy)phenol.
Comparación Con Compuestos Similares
3-(Pyrimidin-4-yloxy)phenol is similar to other compounds containing pyrimidinyl and phenol groups. Some of these similar compounds include:
Pyrimidin-4-ol
Phenol derivatives
Pyrimidinamine derivatives
Propiedades
IUPAC Name |
3-pyrimidin-4-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-2-1-3-9(6-8)14-10-4-5-11-7-12-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGPIEBXDUKZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



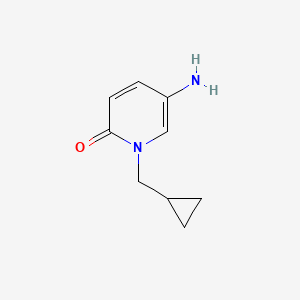
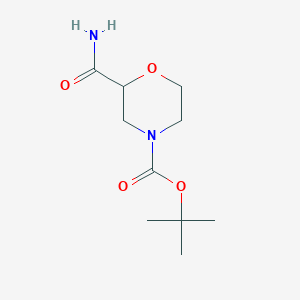

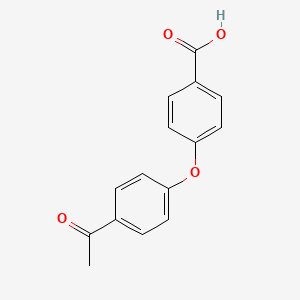
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)
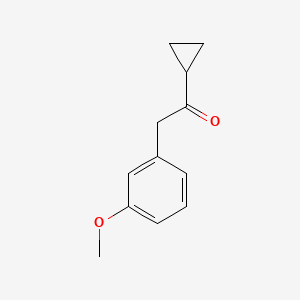
![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)
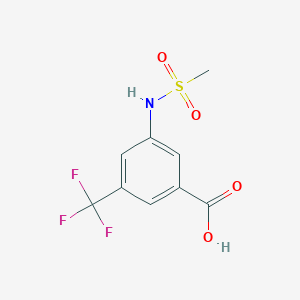
![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)

